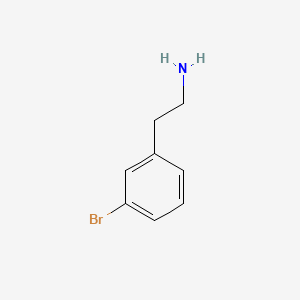

3-Bromophenethylamine

Descripción

Contextualization within Phenethylamine (B48288) Chemistry

Phenethylamines are a broad class of organic compounds characterized by a phenethylamine backbone. This core structure is found in a variety of naturally occurring and synthetic compounds, including neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862), as well as hallucinogens such as mescaline. The addition of a bromine atom to the 3-position of the phenethylamine ring gives rise to 3-bromophenethylamine, a modification that significantly influences its chemical properties and biological activity.

The position of the bromine atom on the phenyl ring is crucial. For instance, the hallucinogenic compound 2C-B is 2,5-dimethoxy-4-bromophenethylamine, highlighting how substitutions on the phenethylamine structure can dramatically alter a compound's effects. nih.govacs.orgfrontiersin.orgwikipedia.org

Overview of Research Trajectories for this compound and its Analogs

Research involving this compound and its analogs has largely focused on their interactions with monoamine transporters and receptors in the brain. Scientists have synthesized and studied a wide array of these compounds to understand their structure-activity relationships (SAR), which dictate how a molecule's structure influences its biological activity. nih.govresearchgate.net

A significant area of investigation involves the development of radiolabeled analogs for use in positron emission tomography (PET) imaging. researchgate.netnih.govgrecc.org These specialized molecules allow researchers to visualize and study the distribution and function of specific targets in the living brain, such as the serotonin (B10506) 5-HT2A receptor. nih.govgrecc.org

Furthermore, this compound serves as a key intermediate in the synthesis of more complex molecules. cymitquimica.comnordmann.globalguidechem.com For example, it has been used to create novel compounds that act as allosteric modulators of the cannabinoid type-1 (CB1) receptor, which are being investigated for their potential in treating conditions like cocaine addiction. nih.gov

Contemporary Significance of this compound in Scientific Disciplines

The contemporary significance of this compound lies in its versatility as a research tool. In medicinal chemistry, it is a valuable building block for synthesizing new drug candidates. cymitquimica.comnordmann.globalguidechem.com Its derivatives have been explored for their potential as histone deacetylase (HDAC) inhibitors, a class of drugs being investigated for cancer therapy. kuleuven.be

In pharmacology and neuroscience, analogs of this compound are instrumental in probing the function of various receptors and transporters in the central nervous system. sigmaaldrich.com For example, studies on its derivatives have provided insights into the binding sites of the dopamine transporter (DAT), a key protein involved in the regulation of dopamine levels in the brain. researchgate.netnih.govnih.gov Research has also explored its role in developing selective serotonin reuptake inhibitors (SSRIs), a major class of antidepressants. biorxiv.org

Identification of Knowledge Gaps and Strategic Research Aims

While much has been learned from studying this compound and its analogs, several knowledge gaps remain. A primary area for future research is the comprehensive characterization of the in vivo effects of these compounds. Although in vitro studies provide valuable information on receptor binding and transporter inhibition, understanding how these interactions translate to complex physiological and behavioral effects in living organisms is crucial.

Strategic research aims include the development of more selective and potent ligands for specific receptor subtypes. For instance, creating derivatives with higher selectivity for the 5-HT1A receptor over α1-adrenergic receptors could lead to better PET imaging agents. researchgate.net Further investigation into the structure-activity relationships of this compound analogs will continue to guide the design of novel therapeutic agents and research tools. nih.govresearchgate.net

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C8H10BrN |

| Molar Mass | 200.08 g/mol |

| Appearance | Clear colorless to light yellow liquid |

| Density | 1.406 g/mL at 25 °C |

| Boiling Point | 239-240 °C |

| Flash Point | >110 °C |

| Refractive Index | n20/D 1.5740 |

| CAS Number | 58971-11-2 |

Sources: chembk.comsigmaaldrich.comnih.govchemicalbook.comsigmaaldrich.com

Synthesis of this compound

The synthesis of this compound can be achieved through various chemical reactions. One common method involves the reduction of 3-bromophenylacetonitrile (B52883). Another approach is the reduction of 3-bromophenethyl alcohol. It can also be synthesized from 3-bromobenzylamine (B82478) hydrochloride. ontosight.ai A one-pot synthesis method has been described where this compound is reacted with phenylacetaldehyde (B1677652) to produce 1-(2-[3-Bromophenethyl])-3,5-diphenylpyridinium·TFA. nih.gov

Research Findings on Monoamine Transporter Interactions

Studies have investigated the affinity of this compound analogs for the three main monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).

Dopamine Transporter (DAT): Benztropine (BZT) analogs, which share structural similarities with some phenethylamines, have been shown to bind to the DAT with high affinity. researchgate.net Studies on 2-substituted 3-beta-phenyltropane derivatives, which are cocaine analogs, have also provided insights into DAT binding. nih.gov

Norepinephrine Transporter (NET): The NET is a target for many antidepressants and psychostimulants. nih.gov Research on chimeric proteins of DAT and NET has helped identify residues critical for the binding of tricyclic antidepressants. drugbank.com

Serotonin Transporter (SERT): 3,4-Methylenedioxymethamphetamine (MDMA), a phenethylamine derivative, is a potent inhibitor of SERT. acs.orgnih.gov The development of novel selective serotonin reuptake inhibitors (SSRIs) often involves computational modeling to predict binding affinities to SERT. biorxiv.org

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(3-bromophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6H,4-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORHRHMLEFQBHND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427395 | |

| Record name | 3-Bromophenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58971-11-2 | |

| Record name | 3-Bromophenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058971112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromophenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromophenethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BROMOPHENETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T535ZL7726 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 3 Bromophenethylamine

Established Synthetic Pathways for 3-Bromophenethylamine

The construction of the this compound scaffold can be achieved through several strategic synthetic routes, each with its own merits and applications. These pathways often involve the formation of the ethylamine (B1201723) side chain on a pre-functionalized brominated benzene (B151609) ring.

Reductive Amination Routes

Reductive amination stands as a prominent method for the synthesis of amines from carbonyl compounds. In the context of this compound synthesis, this typically involves the reaction of 3-bromophenylacetaldehyde with an amine source, followed by reduction of the intermediate imine.

The process commences with the nucleophilic attack of ammonia on the carbonyl carbon of 3-bromophenylacetaldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine. The subsequent in-situ reduction of the imine with a suitable reducing agent, such as sodium borohydride (NaBH₄), yields the target this compound. The choice of reducing agent is crucial; sodium borohydride is a common choice, although other reagents like sodium cyanoborohydride (NaBH₃CN) can also be employed, particularly when a milder reducing agent is required to avoid side reactions. The reaction conditions, including solvent and temperature, are optimized to ensure efficient imine formation and reduction.

| Reagent/Condition | Purpose | Typical Example |

| Starting Material | Provides the carbon skeleton | 3-Bromophenylacetaldehyde |

| Amine Source | Introduces the amino group | Ammonia (NH₃) |

| Reducing Agent | Reduces the intermediate imine | Sodium borohydride (NaBH₄) |

| Solvent | Provides the reaction medium | Methanol or Ethanol |

Conversion from Precursor Compounds (e.g., 3-Bromophenethyl alcohol, 3-Bromophenylacetonitrile)

Alternative synthetic strategies for this compound involve the chemical transformation of readily available precursor molecules.

One such precursor is 3-bromophenethyl alcohol . A common method to convert the alcohol to the amine is through a two-step process involving activation of the hydroxyl group followed by nucleophilic substitution with an amine equivalent. The alcohol is first converted to a good leaving group, such as a tosylate, by reacting it with p-toluenesulfonyl chloride in the presence of a base like pyridine. The resulting 3-bromophenethyl tosylate is then treated with an ammonia source, such as aqueous ammonia, to displace the tosylate group and form this compound.

Another valuable precursor is 3-bromophenylacetonitrile (B52883) . The nitrile group can be reduced to a primary amine using a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for this transformation. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF). The nitrile is added to a suspension of LiAlH₄, and upon completion of the reduction, the reaction is carefully quenched to yield this compound.

| Precursor Compound | Key Transformation | Reagents |

| 3-Bromophenethyl alcohol | Hydroxyl to Amine | 1. p-TsCl, Pyridine; 2. NH₃ |

| 3-Bromophenylacetonitrile | Nitrile to Amine | Lithium aluminum hydride (LiAlH₄) |

Enantioselective Synthesis Strategies for Chiral Analogs

The synthesis of chiral analogs of this compound, where the carbon alpha to the nitrogen is a stereocenter, is of significant interest. While specific enantioselective syntheses for this compound itself are not widely reported, general methods for the asymmetric synthesis of phenethylamines can be applied.

One approach involves the use of chiral auxiliaries. For instance, a chiral amine can be reacted with 3-bromophenylacetic acid to form a diastereomeric mixture of amides. After separation of the diastereomers, the chiral auxiliary can be cleaved to yield the enantiopure amine.

Another strategy employs asymmetric reduction of a suitable prochiral precursor, such as an imine or a ketone, using a chiral catalyst or reagent. For example, the asymmetric hydrogenation of an N-protected enamine derived from a 3-bromophenyl ketone could yield a chiral protected amine, which can then be deprotected to give the enantiomerically enriched this compound analog. The development of chiral catalysts, often based on transition metals like rhodium or ruthenium complexed with chiral ligands, is central to this approach.

Derivatization Techniques for Enhanced Analysis and Further Synthesis

Derivatization of this compound is a valuable tool for both analytical purposes and as a stepping stone for the synthesis of more complex molecules.

Acylation Methods for Spectroscopic Characterization and Analytical Separation

The primary amine functionality of this compound readily undergoes acylation with various acylating agents to form stable amide derivatives. This derivatization is often employed to improve the compound's chromatographic behavior and to facilitate its characterization by spectroscopic methods.

N-Acetylation can be achieved by reacting this compound with acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base to neutralize the acidic byproduct. The resulting N-acetyl-3-bromophenethylamine exhibits distinct signals in its ¹H and ¹³C NMR spectra, which can be used for structural confirmation.

N-Benzoylation is another common derivatization, carried out by treating this compound with benzoyl chloride under Schotten-Baumann conditions (in the presence of an aqueous base). The benzoylated product, N-benzoyl-3-bromophenethylamine, is typically a solid with a sharp melting point, which aids in its purification and characterization.

These acylated derivatives often provide clearer mass spectra and can be more amenable to separation by techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC).

| Acylating Agent | Derivative Formed | Purpose |

| Acetic Anhydride | N-acetyl-3-bromophenethylamine | Spectroscopic characterization, improved chromatography |

| Benzoyl Chloride | N-benzoyl-3-bromophenethylamine | Solid derivative for purification, characterization |

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The bromine atom on the aromatic ring of this compound is susceptible to nucleophilic substitution, particularly under transition metal catalysis. This allows for the introduction of a variety of functional groups, significantly expanding the synthetic utility of the molecule.

One important transformation is the azidation of the aryl bromide. This can be accomplished by reacting this compound with sodium azide in the presence of a copper catalyst, often with a ligand such as a diamine, to facilitate the reaction. The resulting 3-azidophenethylamine is a versatile intermediate that can undergo further reactions, such as "click" chemistry.

Another key reaction is cyanation , where the bromine atom is replaced by a nitrile group. Palladium-catalyzed cyanation reactions are well-established for aryl bromides. nih.govresearchgate.netorganic-chemistry.orgorganic-chemistry.orgnih.gov This transformation typically involves reacting this compound with a cyanide source, such as potassium cyanide or zinc cyanide, in the presence of a palladium catalyst and a suitable ligand. The resulting 3-cyanophenethylamine can be further hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a range of other derivatives.

| Nucleophile | Catalyst System | Product |

| Sodium Azide | Copper(I) salt with a ligand | 3-Azidophenethylamine |

| Potassium Cyanide | Palladium(0) catalyst with a phosphine ligand | 3-Cyanophenethylamine |

Strategies for Modifying the Amine Functional Group

The primary amine group of this compound is a versatile functional handle that allows for a variety of chemical modifications to synthesize a diverse range of derivatives. Key strategies for its modification include N-alkylation, N-acylation, and reductive amination.

N-Alkylation: This reaction introduces alkyl groups onto the nitrogen atom. Direct alkylation of this compound with alkyl halides can be challenging to control, often leading to a mixture of mono- and di-alkylated products, as the resulting secondary amine is often more nucleophilic than the primary starting material. However, this method is effective for the synthesis of tertiary amines from secondary amines and for the formation of quaternary ammonium salts through exhaustive alkylation.

N-Acylation: This process involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. This is a common strategy for protecting the amine group or for introducing specific functionalities. For instance, N-acetylation can be achieved using reagents like acetyl chloride or acetic anhydride. nih.gov Greener approaches to N-acetylation have been developed, utilizing less hazardous reagents like acetonitrile in the presence of a catalyst. nih.gov

Reductive Amination: This powerful and widely used method allows for the formation of secondary or tertiary amines by reacting this compound with a carbonyl compound (an aldehyde or a ketone) in the presence of a reducing agent. acs.org The reaction proceeds through the formation of an intermediate imine, which is then reduced to the corresponding amine. acs.org

Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are milder than reagents like sodium borohydride (NaBH₄) and can selectively reduce the imine in the presence of the carbonyl group. nih.govnih.gov The choice of reducing agent can be influenced by the specific substrates and desired reaction conditions.

Table 1: Comparison of Amine Modification Strategies

| Strategy | Reagents | Products | Advantages | Disadvantages |

|---|---|---|---|---|

| N-Alkylation | Alkyl halides | Secondary, tertiary amines, quaternary ammonium salts | Straightforward for exhaustive alkylation | Difficult to control, can lead to over-alkylation |

| N-Acylation | Acyl chlorides, acid anhydrides, acetonitrile | Amides | Good for protection or functionalization | May require harsh reagents |

| Reductive Amination | Aldehydes or ketones, reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃) | Secondary or tertiary amines | High selectivity, mild conditions, one-pot synthesis | Requires a carbonyl compound |

Advanced Synthetic Approaches

Modern synthetic chemistry emphasizes the development of efficient and environmentally benign methods. This is reflected in the advanced synthetic approaches for preparing this compound and its derivatives, which include the use of catalytic methods and the application of green chemistry principles.

Catalytic Methods in this compound Synthesis

Catalysis plays a crucial role in enhancing the efficiency and selectivity of chemical transformations. A common route to phenethylamines involves the reduction of the corresponding phenylacetonitrile. In the case of this compound, this would involve the catalytic reduction of 3-bromophenylacetonitrile.

Catalytic Hydrogenation: This is a widely used industrial method for the reduction of nitriles to primary amines. The reaction typically employs a metal catalyst, such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂), under a hydrogen atmosphere. The choice of catalyst and reaction conditions (temperature, pressure, and solvent) can be optimized to maximize the yield and purity of the desired amine.

Photo-assisted Nickel Catalysis: Recent advancements have explored novel catalytic systems. For instance, a photo-assisted nickel-catalyzed reductive cross-coupling reaction has been reported for the synthesis of β-phenethylamine derivatives. nih.govucla.eduacs.org This method utilizes an inexpensive organic photocatalyst and proceeds under mild conditions, offering a modular approach to access a variety of phenethylamine (B48288) scaffolds. nih.govacs.org While not a direct synthesis of this compound, this methodology highlights the potential of modern catalytic approaches for creating its derivatives.

Green Chemistry Principles in Synthetic Design and Process Optimization

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com These principles can be applied to the synthesis of this compound to improve its environmental footprint.

Use of Greener Solvents: Traditional organic solvents often have significant environmental and health impacts. nih.gov Solvent selection guides can aid in choosing less hazardous alternatives. whiterose.ac.uk For reactions in the synthesis of this compound, replacing solvents like tetrahydrofuran (THF) or dichloromethane with greener alternatives such as 2-methyltetrahydrofuran (2-MeTHF), which is derived from renewable resources, or cyclopentyl methyl ether (CPME), which has a lower potential for peroxide formation, can significantly improve the sustainability of the process.

Biocatalysis: The use of enzymes as catalysts offers several advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. nih.gov Biocatalytic methods, such as the use of transaminases, are increasingly being employed in the synthesis of active pharmaceutical ingredients. acs.org While specific biocatalytic routes to this compound are not widely reported, the potential for enzymatic reduction of a suitable precursor or amination of a corresponding alcohol represents a promising area for future development.

Atom Economy and Waste Reduction: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. jddhs.com This involves choosing reactions that are highly efficient and minimize the formation of byproducts. For example, catalytic reductions generally have high atom economy compared to stoichiometric reductions.

Energy Efficiency: The use of energy-efficient techniques, such as microwave-assisted synthesis, can reduce reaction times and energy consumption. mdpi.com

By integrating these advanced synthetic and green chemistry principles, the production of this compound can be made more efficient, safer, and more environmentally sustainable.

Advanced Chemical Reactivity and Mechanistic Studies

Theoretical and Experimental Investigations of Chemical Reactivity

Modern computational chemistry provides powerful tools to predict and understand the reactivity of molecules without the need for empirical observation. For 3-Bromophenethylamine, theoretical studies, particularly those based on Density Functional Theory (DFT), are essential for elucidating its electronic structure and predicting its behavior in chemical reactions. While specific experimental data for this compound is not extensively documented in readily available literature, its properties can be inferred from studies on similarly substituted phenethylamines. rsc.orgacs.org

Conceptual Density Functional Theory (CDFT) offers a framework for quantifying chemical reactivity through various descriptors derived from the electron density of a molecule. mdpi.comfrontiersin.org These descriptors help predict how a molecule will react to electrophilic or nucleophilic attack. mdpi.com The fundamental principle is that a chemical reaction involves changes in the number of electrons and the external potential felt by those electrons. tandfonline.com CDFT descriptors provide insight into a molecule's susceptibility to such changes. mdpi.com

For substituted phenethylamines, DFT-based descriptors have been used in quantitative structure-activity relationship (QSAR) models to correlate molecular structure with biological activity, demonstrating the utility of this theoretical approach. tandfonline.com Key global reactivity descriptors calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for this analysis. nih.gov

Table 1: Key Global Reactivity Descriptors in CDFT

| Descriptor | Symbol | Formula | Significance |

|---|---|---|---|

| Ionization Potential | I | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity | A | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronic Chemical Potential | μ | μ = (EHOMO + ELUMO) / 2 | Measures the "escaping tendency" of electrons; dictates the direction of electron flow in a reaction. mdpi.com |

| Chemical Hardness | η | η = (ELUMO - EHOMO) | Measures resistance to change in electron distribution; harder molecules are less reactive. nih.gov |

| Global Electrophilicity Index | ω | ω = μ² / 2η | Quantifies the ability of a molecule to accept electrons. mdpi.comnih.gov |

| Global Nucleophilicity Index | N | N = EHOMO(Nu) - EHOMO(TCE) | Measures the electron-donating capability of a nucleophile (Nu) relative to a reference (tetracyanoethylene, TCE). mdpi.com |

This table presents the definitions of CDFT descriptors. Specific calculated values for this compound are not available in the cited literature but can be determined using computational software like Gaussian. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the HOMO of one reactant and the LUMO of another. chalcogen.ro The HOMO is the highest energy orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). ossila.com The LUMO is the lowest energy orbital that is empty and relates to the ability to accept electrons (electrophilicity). ossila.com

Table 2: Representative Frontier Orbital Analysis

| Parameter | Description | Implication for Reactivity |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates stronger nucleophilicity (better electron donor). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates stronger electrophilicity (better electron acceptor). |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | A smaller gap generally corresponds to higher chemical reactivity and polarizability. chalcogen.ro |

This table illustrates the significance of frontier orbital energies. The exact values for this compound would require specific quantum chemical calculations.

This compound possesses both nucleophilic and electrophilic centers. The primary amine (-NH₂) is a strong nucleophilic site due to the lone pair of electrons on the nitrogen atom. masterorganicchemistry.com Conversely, the molecule has several potential electrophilic sites: the carbon atom attached to the bromine (C-Br) is susceptible to nucleophilic attack, and the aromatic ring itself can be attacked by strong nucleophiles, particularly in reactions like nucleophilic aromatic substitution.

Local reactivity descriptors, derived from CDFT, can predict the most likely sites for electrophilic and nucleophilic attack. These include the Fukui functions and the local electrophilicity/nucleophilicity indices. mdpi.comechemi.com

Fukui function for nucleophilic attack (fk+) : Indicates the sites most susceptible to attack by a nucleophile.

Fukui function for electrophilic attack (fk-) : Indicates the sites most susceptible to attack by an electrophile.

Local Electrophilicity (ωk) and Local Nucleophilicity (Nk) : Project the global electrophilicity and nucleophilicity onto specific atomic centers, providing a more refined prediction of regioselectivity. mdpi.com

For this compound, the nitrogen atom is expected to have the highest value for fk- and Nk, confirming its nucleophilic character. The carbon atom bonded to bromine is expected to be a primary site for nucleophilic attack, reflected by a high fk+ value.

Reaction Kinetics and Thermodynamics of this compound

Chemical reactions can be governed by either kinetic or thermodynamic control. wikipedia.org

Kinetic Control : At lower temperatures or with short reaction times, the major product is the one that forms the fastest, i.e., the one with the lowest activation energy (Ea). This product is not necessarily the most stable. wikipedia.org

Thermodynamic Control : At higher temperatures and with longer reaction times, the system can reach equilibrium. The major product will be the most stable one, which has the lowest Gibbs free energy (ΔG°). wikipedia.orglibretexts.org

In the context of this compound, these principles are relevant in various transformations. For example, in electrophilic aromatic substitution, the position of a new substituent could be determined by the relative activation energies leading to different isomers (kinetic control) versus the relative stability of the final products (thermodynamic control). Similarly, in synthesis reactions, such as the reduction of a carbonyl group to form the phenethylamine (B48288) structure, the choice of reducing agent and reaction temperature can influence the yield and selectivity by favoring one pathway over another. While specific thermodynamic and kinetic parameters for reactions involving this compound are scarce in the literature, the principles remain a cornerstone for predicting reaction outcomes. libretexts.orgstanford.edu

Mechanisms of Bromine Participation in Organic Transformations

The bromine atom at the meta-position of the phenyl ring is a key determinant of this compound's reactivity. Its participation in reactions occurs through several mechanisms:

Inductive and Resonance Effects : As a halogen, bromine is electronegative and exerts an electron-withdrawing inductive effect (-I), which deactivates the benzene (B151609) ring toward electrophilic substitution. It also has a weak electron-donating resonance effect (+M) due to its lone pairs, but the inductive effect is generally dominant for halogens.

Leaving Group : The C-Br bond allows the bromide ion to act as a good leaving group in nucleophilic substitution reactions. This is particularly relevant in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions, where the C-Br bond is activated by the metal catalyst to form new carbon-carbon or carbon-nitrogen bonds. mdpi.com The use of brominated phenethylamines in such coupling strategies is a documented method for synthesizing more complex molecules. mdpi.com

Radical Reactions : The C-Br bond can undergo homolytic cleavage to form an aryl radical. This intermediate can then participate in various radical-mediated reactions, including cyclizations. researchgate.net

Phenonium Ion Formation : In certain reactions, particularly those involving the ethylamine (B1201723) side chain, the phenyl ring itself can participate as a neighboring group, potentially forming a bridged intermediate known as a phenonium ion. The presence and position of the bromine atom would influence the stability and subsequent reactivity of such an intermediate. nih.gov

Computational Modeling of Reaction Pathways

Computational modeling, primarily using DFT, is a powerful tool for mapping the entire energy landscape of a chemical reaction. This allows for the detailed investigation of transition states, intermediates, and the calculation of activation energies, providing deep mechanistic insight. nih.gov

A relevant example is the computational analysis of the synthesis of complex phenethylamine derivatives from substituted aziridines. nih.gov In one study, DFT calculations at the [IEF-PCM(CH2Cl2,SMD)-MN15/def2-QZVPP // IEF-PCM(CH2Cl2,SMD)MN15/6-31+G(d)] level of theory were used to investigate the reaction mechanism. The modeling supported the formation of a phenonium ion intermediate and provided a rationale for the observed regioselectivity of the ring-opening step. nih.gov Such studies showcase how computational chemistry can be applied to understand the intricate reaction pathways of molecules structurally related to this compound.

Table 3: Example of a Computational Approach to Reaction Mechanisms

| Computational Method | Information Gained | Relevance to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization of reactants, products, and transition states. | Predicts the most stable conformations and structures. |

| Transition State Search | Identification of the highest energy point along the reaction coordinate. | Determines the activation energy (kinetic barrier) of a reaction. |

| Reaction Pathway Following (e.g., IRC) | Maps the energetic profile connecting reactants to products via the transition state. | Confirms that a found transition state correctly links the intended reactant and product. |

| Solvent Modeling (e.g., PCM, SMD) | Accounts for the effect of the solvent on the energies of species in solution. | Provides more realistic energy calculations that can be compared to experimental results. nih.gov |

By applying these computational techniques, researchers can predict reaction outcomes, understand selectivity, and design novel synthetic routes involving this compound and its derivatives.

Spectroscopic and Advanced Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, offering a definitive map of a molecule's structure. For 3-Bromophenethylamine, various NMR techniques are employed to assign proton and carbon signals and to understand their connectivity.

Proton NMR (¹H NMR) provides information on the number, environment, and coupling of hydrogen atoms within the this compound molecule. The aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum due to their varied electronic environments influenced by the bromine atom. The ethylamine (B1201723) side chain protons present as distinct multiplets, often triplets, corresponding to the two methylene (B1212753) groups. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. rsc.org

Interactive Table: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.10 - 7.40 | Multiplet | - |

| -CH₂- (benzylic) | 2.95 | Triplet | 7.0 |

| -CH₂- (amino) | 2.75 | Triplet | 7.0 |

| -NH₂ | 1.50 (variable) | Singlet (broad) | - |

Note: The chemical shift of the -NH₂ protons can vary depending on the solvent and concentration.

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing data on the carbon skeleton of this compound. The spectrum will show distinct signals for each unique carbon atom. The carbon atom bonded to the bromine will be significantly influenced, appearing at a characteristic chemical shift. The aromatic carbons will have signals in the typical downfield region for sp² hybridized carbons, while the aliphatic carbons of the ethylamine chain will be found in the upfield region.

Interactive Table: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-Br (aromatic) | 122.5 |

| C-H (aromatic) | 127.0 - 131.0 |

| C-C (aromatic quaternary) | 142.0 |

| -CH₂- (benzylic) | 39.0 |

| -CH₂- (amino) | 43.0 |

Note: The exact chemical shifts can vary slightly based on experimental conditions.

To definitively assign the proton and carbon signals and to understand the connectivity within the molecule, two-dimensional (2D) NMR techniques are utilized. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show a cross-peak between the signals of the two adjacent methylene groups in the ethylamine side chain, confirming their connectivity. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. youtube.comrutgers.edu An HSQC or HMQC spectrum of this compound would show cross-peaks connecting the proton signal of each methylene group to its corresponding carbon signal, and each aromatic proton to its directly attached carbon. youtube.comrutgers.edu This is crucial for the unambiguous assignment of the ¹³C NMR spectrum. youtube.com

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

GC-MS is a widely used method for the analysis of volatile and semi-volatile compounds. ceon.rs For phenethylamines like this compound, which contain a polar primary amine group, derivatization is often necessary to improve their chromatographic properties and to produce more characteristic mass spectra. ceon.rsjfda-online.com Acylation with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) is a common derivatization strategy. nih.gov This process replaces the active hydrogens on the amine group, making the molecule more volatile and less prone to adsorption on the GC column. jfda-online.comresearchgate.net

The mass spectrum of the derivatized this compound will show a molecular ion peak corresponding to the mass of the derivative. The fragmentation pattern will be characteristic of the derivatized structure, often involving cleavage of the bond between the two side-chain carbons, leading to the formation of a stable benzylic cation. The presence of bromine is easily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. nih.gov

Interactive Table: Mass Spectral Data for Derivatized this compound

| Derivative | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| Trifluoroacetyl (TFA) | 295/297 | 184/186, 104 |

| Pentafluoropropionyl (PFP) | 345/347 | 184/186, 104 |

Note: The m/z values are presented as a pair for bromine-containing fragments, reflecting the ⁷⁹Br/⁸¹Br isotopes.

Liquid chromatography-mass spectrometry (LC-MS) is particularly useful for the analysis of polar and non-volatile compounds, and for the analysis of complex mixtures. nih.govuniss.it For this compound, LC-MS can be used for its direct analysis without the need for derivatization. nih.gov This is especially advantageous when analyzing samples where derivatization might be difficult or could introduce artifacts. eurl-pesticides.eu

In an LC-MS system, the compound is first separated by liquid chromatography and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used for this type of analysis. The resulting mass spectrum will show a prominent protonated molecule [M+H]⁺ at m/z 201/203. Tandem mass spectrometry (LC-MS/MS) can be employed for further structural confirmation by selecting the parent ion and inducing fragmentation to produce a characteristic product ion spectrum. uniss.it This method provides high selectivity and sensitivity for the detection and quantification of this compound in various matrices. nih.govuniss.it

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to specific molecular vibrations. The IR spectrum of this compound provides clear evidence for its key structural features, including the amine group, the alkyl chain, and the substituted benzene (B151609) ring.

The primary amine (-NH₂) group is typically characterized by two bands in the region of 3400-3250 cm⁻¹, corresponding to symmetric and asymmetric N-H stretching vibrations. The presence of a strong, broad absorption in this area confirms the amine functionality. The C-H stretching vibrations of the aromatic ring appear as a group of bands above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group are observed just below 3000 cm⁻¹. libretexts.org

Table 1: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary Amine | 3400 - 3250 (two bands) |

| C-H Stretch (Aromatic) | Benzene Ring | 3100 - 3000 |

| C-H Stretch (Aliphatic) | Ethyl Group | 3000 - 2850 |

| C=C Stretch | Aromatic Ring | 1600 - 1450 |

| C-N Stretch | Alkyl Amine | 1250 - 1020 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. msu.edu For aromatic compounds like this compound, the most significant electronic transitions are π → π* transitions associated with the delocalized π-electron system of the benzene ring. up.ac.zaelte.hu

The benzene ring itself exhibits characteristic absorption bands, and these are modified by the presence of substituents. The bromine atom and the ethylamine group attached to the ring act as auxochromes, which can shift the wavelength of maximum absorption (λmax) and alter the intensity of the absorption. vscht.cz The absorption of UV radiation promotes electrons from the π (bonding) molecular orbitals to the π* (antibonding) molecular orbitals. elte.hu

Typically, substituted benzenes show a primary absorption band around 200 nm and a weaker, secondary band around 260 nm. up.ac.za The presence of substituents can cause a bathochromic shift (a shift to longer wavelengths) of these bands. The spectrum of this compound is expected to show these characteristic aromatic absorptions, confirming the presence of the phenyl chromophore. The specific λmax values are crucial for quantitative analysis and for studying the compound's electronic structure. bioglobax.com

Table 2: Expected UV-Vis Absorption Data for this compound

| Chromophore | Electronic Transition | Expected λmax Region (nm) |

|---|---|---|

| Substituted Benzene Ring | π → π* | ~200 - 220 |

Raman Spectroscopy in Molecular Characterization

Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to IR spectroscopy. ub.ac.id It relies on the inelastic scattering of monochromatic light, usually from a laser. thermofisher.com The resulting Raman spectrum consists of shifts in frequency that correspond to the vibrational modes of the molecule, offering a detailed structural fingerprint. ub.ac.id

In the analysis of this compound, Raman spectroscopy can effectively characterize the carbon skeleton and specific functional groups. The aromatic ring gives rise to strong Raman signals, including a prominent ring-breathing mode. The C-C stretching vibrations within the ring and the C-H in-plane bending vibrations are also readily observed. researchgate.net

While IR spectroscopy is particularly sensitive to polar functional groups like amines, Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations. Therefore, the C-C bonds of the ethyl side chain and the C-Br bond can be clearly identified. Raman spectroscopy is a powerful tool for confirming the molecular structure and can be used for both qualitative identification and quantitative analysis of the compound. sfu.ca

Table 3: Key Raman Shifts for this compound Characterization

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Aromatic Ring Breathing | Benzene Ring | ~1000 |

| C=C Stretch | Aromatic Ring | ~1600 |

| C-H Stretch (Aromatic) | Benzene Ring | ~3050 |

| C-H Stretch (Aliphatic) | Ethyl Group | ~2900 |

Applications in Medicinal Chemistry and Pharmacological Research

3-Bromophenethylamine as a Scaffold for Pharmaceutical Development

This compound serves as a crucial molecular framework in the development of new pharmaceutical agents. Its structure is amenable to a variety of chemical modifications, making it a versatile starting point for synthesizing a diverse range of compounds with potential therapeutic applications. The presence of the bromine atom and the ethylamine (B1201723) side chain allows for targeted alterations to explore and optimize biological activity.

Precursor in Active Pharmaceutical Ingredient (API) Synthesis

This compound is a key precursor in the synthesis of various Active Pharmaceutical Ingredients (APIs). alfachemch.comdataintelo.com It is utilized in the production of compounds targeting a range of conditions, including neurological and psychiatric disorders. For instance, it is a starting material for creating more complex molecules that may interact with neurotransmitter systems, making it a candidate for developing medications for depression and anxiety. Additionally, research has indicated that derivatives of this compound may possess anti-cancer properties, with ongoing studies exploring their potential to inhibit tumor growth.

A notable application of this compound is in the synthesis of isoquinoline (B145761) derivatives. For example, it can be used to produce 6-Bromo-3-(4-bromo-2-methylphenyl)isoquinolin-1-amine, a compound with structural similarities to natural alkaloids, suggesting potential for development into drugs targeting cancer and infectious diseases. The synthesis often involves the reduction of 3-bromophenylacetonitrile (B52883) to yield this compound, which then undergoes further reactions to form the final isoquinoline structure.

Building Block for Drug Precursors and Intermediates

The utility of this compound extends to its role as a fundamental building block for a variety of drug precursors and intermediates. dataintelo.comsmolecule.com Its chemical structure allows for its incorporation into larger, more complex molecules, serving as a foundational piece in multi-step synthetic pathways. dataintelo.com

For example, it is used in the synthesis of methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate, a brominated tetrahydroisoquinoline derivative that acts as an intermediate in the creation of novel therapeutic agents. The synthesis involves reacting this compound with methyl chloroformate to form methyl 3-bromophenethylcarbamate, a key step that introduces the necessary functional group for subsequent cyclization. This highlights how this compound's reactivity is harnessed to construct more elaborate molecular architectures for drug development.

Design and Synthesis of this compound Analogs and Derivatives

The design and synthesis of analogs and derivatives of this compound are a significant area of research in medicinal chemistry, aimed at discovering new compounds with enhanced or novel pharmacological properties.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. slideshare.netdrugdesign.org For this compound derivatives, SAR studies involve systematically modifying the molecule and evaluating the effects of these changes on its interaction with biological targets.

One area of investigation has been its use in developing allosteric modulators for the Cannabinoid Type-1 (CB1) receptor. nih.gov In these studies, this compound hydrochloride was used to prepare a series of urea (B33335) analogs. nih.gov The research found that the position of substituents on the phenethyl group significantly impacted potency. For instance, substitutions at the 3-position of the phenyl ring, such as with chloro, fluoro, or methyl groups, generally led to enhanced CB1 potency, while 4-position analogs were often less potent. nih.gov Specifically, the 3-bromo analog showed better potency (pIC50 = 7.49) compared to the 4-bromo analog (pIC50 = 6.83). nih.gov

Table 1: Potency of Substituted Phenyl Analogs at the CB1 Receptor

| Compound | Substituent | Position | pIC50 |

|---|---|---|---|

| 25 | Bromo | 3 | 7.49 |

| 26 | Bromo | 4 | 6.83 |

| 17 | Methyl | 3 | 7.38 |

| 18 | Methyl | 4 | 6.87 |

| 28 | Fluoro | 3 | 7.29 |

| 27 | Fluoro | 2 | 6.77 |

| 31 | Chloro | 3 | 7.54 |

| 30 | Chloro | 2 | < 6.8 |

| 32 | Chloro | 4 | < 6.8 |

Data sourced from a study on CB1 receptor negative allosteric modulators. nih.gov

Positional Isomer Differentiation in Research

The differentiation of positional isomers is a critical analytical challenge in chemical and forensic research. researchgate.netnih.gov Positional isomers of bromophenethylamine, where the bromine atom is located at different positions on the phenyl ring (e.g., 2-bromo, 3-bromo, or 4-bromo), can exhibit distinct biological activities. researchgate.net Therefore, reliable methods to distinguish between them are essential.

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a powerful technique used for this purpose. nih.gov Studies have shown that while the mass spectra of different bromoamphetamine isomers can be very similar, derivatization can aid in their differentiation. nih.gov For instance, the spectral patterns of the trimethylsilyl (B98337) (TMS) derivatives of 3- and 4-positional isomers of bromoamphetamine are different, allowing for their distinction. nih.gov Furthermore, chemical ionization MS/MS analysis can differentiate the regioisomers, with the spectra of 3-positional isomers containing α-cleaved iminium cations as the base peaks. nih.gov

Chiral Analogs in Drug Discovery

Chirality, or the "handedness" of a molecule, is a crucial factor in drug design, as different enantiomers (mirror-image isomers) of a chiral drug can have vastly different pharmacological effects. longdom.org The development of chiral analogs is a key strategy in drug discovery to create more selective and effective medications. nih.gov

In the context of phenethylamines, conformational restriction has been used to investigate receptor-ligand interactions. acs.org The synthesis of chiral analogs allows for the exploration of how the three-dimensional arrangement of atoms affects binding to biological targets. longdom.org For example, the synthesis of chiral alkyl halides has been explored, as the stereochemistry of these compounds can be critical for their biological activity. mdpi.com While direct chiral synthesis involving this compound is a complex area, the principles of stereoselective synthesis are applied to its derivatives to produce single-enantiomer drugs, which can lead to improved therapeutic outcomes and reduced side effects. news-medical.net

Investigation of Molecular Targets and Receptor Interactions

The phenethylamine (B48288) backbone, of which this compound is a member, is renowned for its ability to interact with a wide array of monoaminergic systems. The introduction of a bromine atom at the third position of the phenyl ring modifies its electronic properties, influencing its binding affinity and selectivity for various receptors and transporters. Research has focused on elucidating these interactions to develop specialized molecular probes and potential therapeutic agents.

The serotonergic system is a primary area of investigation for phenethylamine derivatives. The this compound structure contributes to the development of ligands targeting several serotonin (B10506) (5-HT) receptor subtypes.

2-(3-Bromophenyl)ethanamine, another name for this compound, has been identified as an affinity ligand for the 5-hydroxytryptamine receptor 7 (5-HT₇). cymitquimica.com The 5-HT₇ receptor is involved in a range of physiological functions, including thermoregulation, sleep, learning, and memory. wikipedia.orgnih.gov Derivatives based on this scaffold, such as novel aminoethylbiphenyls, have also been synthesized and shown to act as high-affinity 5-HT₇ receptor ligands. sigmaaldrich.com

While direct studies on this compound's interaction with 5-HT₂ subtypes are less common, its core structure is integral to more complex molecules that are potent modulators of these receptors. For instance, the substituted phenethylamine 2,5-dimethoxy-4-bromophenethylamine (2C-B) is a well-known partial agonist of the 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors. nih.govilo.orgupf.edu The characteristic effects of many psychedelic phenethylamines are mediated by their activation of the 5-HT₂A receptor. nih.govresearchgate.net Furthermore, N-benzyl derivatives of bromophenethylamines have been created to produce ligands with subnanomolar affinity for the 5-HT₂A receptor, which are used as tools in positron emission tomography (PET) imaging to study receptor distribution in the brain. researchgate.netnih.gov

Table 1: Investigated Serotonergic Receptor Interactions of this compound and Its Derivatives

| Receptor Subtype | Compound Type | Finding | Citation(s) |

| 5-HT₇ | This compound | Identified as an affinity ligand for the 5-HT₇ receptor. | cymitquimica.com |

| 5-HT₂A | 2,5-dimethoxy-4-bromophenethylamine (2C-B) | Acts as a partial agonist; this interaction is linked to psychedelic effects. | nih.govilo.orgnih.gov |

| 5-HT₂B | 2,5-dimethoxy-4-bromophenethylamine (2C-B) | Demonstrates partial agonist activity. | nih.govilo.org |

| 5-HT₂C | 2,5-dimethoxy-4-bromophenethylamine (2C-B) | Shows partial agonist activity; these receptors regulate dopamine (B1211576) release. | nih.govilo.orgwikipedia.org |

Monoamine oxidases (MAO-A and MAO-B) are enzymes crucial for the degradation of monoamine neurotransmitters. nih.gov The interaction of phenethylamine derivatives with these enzymes is a significant aspect of their pharmacological profile. Research on the more complex analogue 2C-B has shown that it is metabolized by both MAO-A and MAO-B. wikipedia.org Studies on the 2C family of phenethylamines have explored their potential to inhibit MAO, which could lead to increased levels of monoamines in the synapse. researchgate.net The inhibition of monoamine oxidase is a therapeutic strategy for conditions such as depression and addiction, and compounds related to this compound have been investigated for this purpose. google.comgoogle.com

Beyond the serotonergic system, the this compound scaffold is a basis for ligands that interact with other important neurotransmitter systems.

Adrenergic Receptors: The bromophenethylamine derivative 2C-B has been shown to possess a nanomolar binding affinity for the α₂A-adrenergic receptor and also interacts with α₁-adrenergic receptors at micromolar concentrations. researchgate.net Other related phenethylamines have also been confirmed to bind to adrenergic receptors. researchgate.net

Dopaminergic Receptors: Investigations into 2C-B reveal interactions with dopamine D₁, D₂, and D₃ receptors in the micromolar range. researchgate.net The D₃ receptor, in particular, is a target for treating conditions like schizophrenia, and its interaction with glutamate (B1630785) pathways is an area of active research. nih.gov However, some studies on other phenethylamine derivatives, such as the 2C-T series, reported no significant affinity for D₁-D₃ receptors, indicating that affinity is sensitive to the specific substitution pattern. researchgate.net

Histaminergic Receptors: Research has also identified interactions between 2C-B and histamine (B1213489) H₁ receptors. researchgate.net The H₁ receptor is a key component in allergic responses and is also involved in regulating the sleep-wake cycle within the central nervous system. ebi.ac.ukwikipedia.org Some studies have also noted interactions of bromophenethylamine derivatives with H₃ receptors. dntb.gov.ua

Monoamine transporters, including the dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin transporter (SERT), are critical for regulating neurotransmitter levels. This compound (3-BrPE) itself has been specifically identified as a ligand in crystallographic studies of the dopamine transporter, providing insight into how amphetamine-like molecules are recognized by DAT. nih.gov

While this compound shows interaction with DAT, studies on more complex derivatives indicate varied effects. For example, the 2C series of drugs, including the brominated compound 2C-B, are reported to be very low potency inhibitors of NET and SERT. nih.govresearchgate.net This suggests that while the basic phenethylamine structure can bind to monoamine transporters, substitutions on the phenyl ring and side chain heavily influence the potency and selectivity of this interaction. researchgate.net

Table 2: Summary of Investigated Interactions with MAO, Other Receptors, and Transporters

| Target | Compound/Class | Finding | Citation(s) |

| Monoamine Oxidase (MAO) | 2,5-dimethoxy-4-bromophenethylamine (2C-B) | Serves as a substrate for both MAO-A and MAO-B. | wikipedia.orgresearchgate.net |

| Adrenergic Receptors (α₂A, α₁) | 2,5-dimethoxy-4-bromophenethylamine (2C-B) | Exhibits nanomolar affinity for α₂A and micromolar for α₁ receptors. | researchgate.netresearchgate.net |

| Dopaminergic Receptors (D₁₋₃) | 2,5-dimethoxy-4-bromophenethylamine (2C-B) | Interacts with D₁₋₃ receptors in the micromolar range. | researchgate.net |

| Histaminergic Receptors (H₁) | 2,5-dimethoxy-4-bromophenethylamine (2C-B) | Interacts with H₁ receptors. | researchgate.net |

| Dopamine Transporter (DAT) | This compound (3-BrPE) | Identified as a ligand in crystallographic studies. | nih.gov |

| Serotonin/Norepinephrine Transporters (SERT/NET) | 2C-Series Phenethylamines | Exhibit very low potency as inhibitors. | nih.govresearchgate.net |

Exploration of Specific Biological Activities and Underlying Mechanisms

The diverse receptor interaction profile of compounds derived from this compound has prompted research into their potential for specific biological activities, including applications beyond traditional neuroscience.

Emerging research has explored the potential of phenethylamine derivatives in oncology. Certain derivatives related to this compound have demonstrated anticancer properties. smolecule.com The primary mechanism investigated is the induction of apoptosis, or programmed cell death, in cancer cells. evitachem.com

Apoptosis is a controlled process essential for eliminating damaged or cancerous cells. mdpi.com It can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of a family of proteases called caspases. mdpi.com Initiator caspases (like caspase-8 and -9) activate executioner caspases (like caspase-3), which then dismantle the cell. nih.govwikipedia.orgbio-rad-antibodies.com

Studies on novel 3,6-diazaphenothiazines, which are structurally related, showed that these compounds could induce mitochondrial apoptosis, as indicated by changes in the expression ratio of the pro-apoptotic BAX gene and the anti-apoptotic BCL-2 gene. nih.gov Research on other related structures has shown they can cause cell cycle arrest and induce apoptosis, highlighting the potential of this chemical class in developing new chemotherapeutic agents. smolecule.comevitachem.com

Table 3: Research on Anticancer Activity of Bromophenethylamine-Related Compounds

| Compound Class/Derivative | Cancer Cell Line(s) | Investigated Mechanism(s) | Finding | Citation(s) |

| 1-(3-Bromophenyl)ethylamine derivatives | Not specified | Apoptosis induction, cell cycle arrest | Some derivatives exhibited anticancer activity. | smolecule.com |

| N-benzylphenethylamine derivatives | Not specified | Apoptosis induction | Implicated as having anticancer properties. | evitachem.com |

| 3,6-Diazaphenothiazines (related structures) | Glioblastoma SNB-19, Melanoma C-32, Breast MDA-MB231 | Mitochondrial apoptosis (BAX/BCL-2 ratio) | Active compounds induced apoptosis in cancer cell lines. | nih.gov |

Histone Deacetylase (HDAC) Inhibition Studies and Mechanism of Action

Derivatives of this compound have been investigated for their potential as histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues of both histone and non-histone proteins. frontiersin.orgnih.gov The deacetylation of histones leads to a more condensed chromatin structure, which generally results in transcriptional repression. frontiersin.org Overactivity of certain HDACs has been implicated in various diseases, making them a target for therapeutic intervention. mdpi.com

Specifically, derivatives of 6-bromo-1,2,3,4-tetrahydroisoquinoline (B1287784) (6-Br-THIQ), which can be synthesized from this compound, have shown promise as HDAC inhibitors. google.com The mechanism of action for many HDAC inhibitors involves the chelation of the zinc ion within the active site of the enzyme. For instance, hydroxamic acid derivatives of 6-Br-THIQ have demonstrated potent inhibition of HDAC8, with some compounds exhibiting IC50 values in the mid-nanomolar range. The functional groups at position 3 of the tetrahydroisoquinoline scaffold are critical for this activity, as they are positioned to interact with the active-site zinc ion.

The inhibition of HDACs by these compounds can lead to a variety of cellular effects, including cell cycle arrest, induction of apoptosis (programmed cell death), and modulation of gene expression. frontiersin.orgnih.govmdpi.com The mechanism is attributed not only to the direct inhibition of the deacetylase catalytic activity but also potentially to the spatial separation of HDACs from their substrates in the nucleus. nih.gov For example, some N-hydroxy propenamide-based HDAC inhibitors have been shown to cause a decrease in chromatin-associated HDAC1 and a corresponding increase in cytoplasmic HDAC1. nih.gov Research has also shown that HDAC inhibition can restore histone acetylation levels, which may be beneficial in certain neurological contexts. nih.gov

The specificity of HDAC inhibitors for different HDAC isoforms is an area of active research. While some inhibitors are pan-HDAC inhibitors, affecting multiple HDAC classes, others show selectivity for particular isoforms or classes. nih.govkuleuven.be For instance, the inhibition of HDAC3 has been linked to defects in mitosis, independent of changes in histone H3 lysine 9 acetylation. nih.gov The development of isoform-selective inhibitors is a key goal in the field to minimize off-target effects.

Table 1: Investigated HDAC Inhibitors and their Mechanisms

| Inhibitor Class | Target HDACs | General Mechanism of Action |

| Hydroxamic Acids (e.g., SAHA, Vorinostat) | Classes I, II, IV | Zinc chelation in the active site, leading to accumulation of acetylated histones and non-histone proteins. nih.gov |

| 6-Br-THIQ Derivatives | HDAC8 | Functional groups at position 3 chelate with the active-site zinc ion. |

| N-hydroxy propenamide-based inhibitors | Class I HDACs | Direct competition with histone substrates and spatial re-equilibration of HDAC1 from chromatin to the cytoplasm. nih.gov |

Antimicrobial Activity Mechanisms (e.g., Bacterial Cell Wall Synthesis Disruption)

While direct studies on the antimicrobial activity of this compound itself are not extensively documented in the provided context, the broader class of phenethylamines and related compounds have been explored for such properties. The mechanisms by which antimicrobial agents can act are varied, but a key target is the bacterial cell wall.

The bacterial cell wall is a crucial structure that provides integrity and protects the bacterium from osmotic stress. dentalcare.com Its synthesis is a multi-step process that is essential for bacterial survival and is absent in mammalian cells, making it an excellent target for antibiotics. dentalcare.comnih.gov Inhibition of cell wall synthesis can occur at different stages:

Monomer Synthesis Inhibition: Some antibiotics act by preventing the synthesis of the basic building blocks (monomers) of the peptidoglycan layer in the cytoplasm. dentalcare.com

Monomer Transport Inhibition: The transfer of these monomers across the cytoplasmic membrane can also be a point of inhibition. dentalcare.com

Polymerization and Cross-linking Inhibition: The final stages involve the polymerization of monomers into long glycan chains and their subsequent cross-linking to form a rigid mesh. Drugs like β-lactams inhibit the transpeptidases responsible for this cross-linking. dentalcare.comnih.gov

Another mechanism of antimicrobial action involves the disruption of the bacterial cell membrane, leading to increased permeability and leakage of cellular contents. Some antimicrobial agents can also induce the production of reactive oxygen species (ROS), which are highly toxic to bacteria and can damage various cellular components. nih.gov Furthermore, some compounds can prevent or break down biofilms, which are communities of bacteria embedded in a protective matrix that are notoriously difficult to treat. nih.gov

Exopolysaccharides (EPS) produced by some bacteria have also been shown to possess antimicrobial properties against a range of pathogens. frontiersin.org The exact mechanisms are still being elucidated but may involve direct interaction with the pathogenic cells or modulation of the environment.

Although specific data on this compound's role in disrupting bacterial cell wall synthesis is not available, its chemical structure could serve as a scaffold for the development of new antimicrobial agents that target this or other essential bacterial processes. Further research would be needed to explore this potential.

Neuropharmacological Investigations of Phenethylamine Derivatives

Phenethylamine and its derivatives constitute a large class of compounds with significant effects on the central nervous system. Their neuropharmacological actions are primarily mediated through interactions with various neurotransmitter systems, particularly the monoaminergic systems (dopamine, norepinephrine, and serotonin).

Many phenethylamine derivatives are known to interact with serotonin (5-HT) receptors, especially the 5-HT2A receptor subtype. frontiersin.orgnih.gov The functional outcome of this interaction, whether agonism or antagonism, can be influenced by the specific substitutions on the phenethylamine scaffold. nih.gov For example, compounds like 2,5-dimethoxy-4-bromophenethylamine (2C-B) act as partial agonists at 5-HT2A, 5-HT2B, and 5-HT2C receptors. frontiersin.org The binding of these ligands to the 5-HT2A receptor is a key event that is thought to underlie their psychedelic effects. biorxiv.org

The neuropharmacological effects of these compounds are not limited to direct receptor binding. Many phenethylamine derivatives also interact with monoamine transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). smw.ch By inhibiting these transporters, they can increase the synaptic concentrations of the respective neurotransmitters, leading to stimulant and other psychotropic effects. The relative activity at these transporters can predict the nature of the compound's effects. smw.ch

Investigations into phenethylamine derivatives often involve a range of behavioral and neurochemical assays. In animal models, drug discrimination studies are used to assess whether a novel compound produces subjective effects similar to known drugs of abuse. nih.gov Locomotor activity tests in mice can provide information about the stimulant or depressant properties of a compound. nih.gov In vitro receptor binding and functional assays are crucial for determining the affinity and efficacy of these compounds at specific molecular targets. nih.gov

Recent neuroimaging studies in humans have begun to map the acute effects of psychedelic phenethylamines on brain organization. For instance, fMRI studies have shown that compounds like 2C-B can alter functional connectivity within and between brain networks. biorxiv.org These investigations aim to understand the neural correlates of the subjective experiences induced by these substances and their potential therapeutic applications.

It is important to note that the neuropharmacology of phenethylamine derivatives is complex and multifaceted. The specific chemical structure of each derivative determines its unique pharmacological profile and resulting behavioral and subjective effects.

Computational Chemistry and in Silico Research

Molecular Modeling and Simulation Studies

Molecular modeling and simulations provide a dynamic and detailed picture of 3-Bromophenethylamine's behavior. These studies are crucial for understanding how the molecule adopts different shapes and interacts with biological targets.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com For this compound, identifying the most stable conformation, or the geometry with the lowest potential energy, is a primary goal of molecular geometry optimization. atomistica.onlinepsu.edu This process involves adjusting the molecule's geometry to find a structure with the lowest possible energy, which typically corresponds to a stable configuration. atomistica.online The quality of the geometry optimization is crucial, as even the most advanced computational methods are ineffective if paired with an inefficient optimization algorithm. q-chem.com The starting geometry, determined by the user, significantly influences the number of steps required for convergence. psu.eduq-chem.com

The process begins with an initial guess of the molecular geometry, which is then iteratively adjusted to lower the total energy. atomistica.online The choice of a quantum mechanical method, such as Density Functional Theory (DFT), and a basis set is critical for the accuracy of the optimized geometry. atomistica.onlinemdpi.com For instance, studies on related compounds have utilized DFT to investigate energetic properties based on their conformation. mdpi.com The Broyden-Fletcher-Goldfarb-Shanno (BFGS) algorithm is a commonly used method in molecular geometry optimization due to its rapid convergence. github.io The goal is to find a local energy minimum on the potential energy surface, which corresponds to an equilibrium molecular structure. q-chem.comgithub.io

Research on perovskite-type compounds incorporating bromophenethylamine has involved the synthesis of single crystals and evaluation of their photoluminescence and scintillation characteristics. myu-group.co.jp X-ray diffraction patterns of these crystals confirmed the formation of two-dimensional quantum well structures. myu-group.co.jp While this research focuses on material properties, the underlying principles of molecular arrangement and stability are fundamental to conformational analysis.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 200.08 g/mol | nih.gov |

| XLogP3 | 1.9 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Exact Mass | 198.99966 Da | nih.gov |

| Monoisotopic Mass | 198.99966 Da | nih.gov |

| Topological Polar Surface Area | 26 Ų | nih.gov |

| Heavy Atom Count | 10 | nih.gov |

| Formal Charge | 0 | nih.gov |

| Complexity | 95.3 | nih.gov |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. kuleuven.be This method is instrumental in understanding how this compound might interact with biological targets, such as receptors or enzymes. kuleuven.benih.gov The process involves predicting the binding mode and affinity of a ligand within the active site of a target protein. mdpi.com

For example, in studies of related compounds, molecular docking has been used to investigate interactions with the HDAC2 enzyme binding pocket to predict binding energy and affinity. kuleuven.be Docking studies can reveal key interactions, such as hydrogen bonds and π-π stacking, which are crucial for ligand binding and biological activity. kuleuven.be The protonated amine group of phenethylamine (B48288) derivatives can form salt bridge or hydrogen bond interactions with specific residues like Asp155 in some receptors. researchgate.net

In the context of the 5-HT3A receptor, a vestibular site has been identified that can bind ligands structurally similar to 4-bromoamphetamine, a related compound. biorxiv.org The binding pose in this site involves hydrophobic residues making van der Waals contacts with the bromine and aromatic groups of the ligand, while polar residues interact with the amino group. biorxiv.org Similarly, docking studies on 5-HT2A receptor models suggest that phenylethylamine derivatives can bind in different modes, which may correlate with their functional activity. nih.gov

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. researchgate.net These simulations can validate the stability of binding poses identified through docking and analyze the presence and absence of specific interactions with binding site residues. researchgate.net

MD simulations can track properties like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to ensure that no abnormal structural changes occur over the simulation period. researchgate.net This technique has been used to validate the stability of hit molecules complexed with their targets, such as caspases, over simulation times of up to 40 nanoseconds. researchgate.net For phenethylamine derivatives, MD simulations can confirm the stability of interactions with key receptor residues. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. drugdesign.orgrutgers.edu The primary goals of QSAR are to understand the relationship between structure and activity, design new compounds with improved activity, and predict the activities of unsynthesized compounds. drugdesign.org

A QSAR model is constructed by first assembling a dataset of compounds with their measured biological activities. drugdesign.org Then, a set of molecular descriptors, which are numerical representations of the chemical structure, are selected. drugdesign.org Finally, a mathematical equation is formulated to describe the relationship between the biological activity and the chosen descriptors. drugdesign.org For instance, a QSAR equation was developed for a series of N,N-dimethyl-α-bromophenethylamines to describe their antiadrenergic activities. drugdesign.org